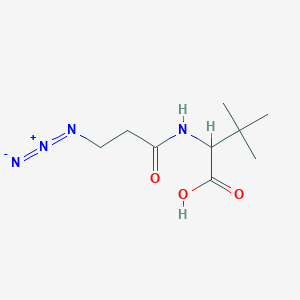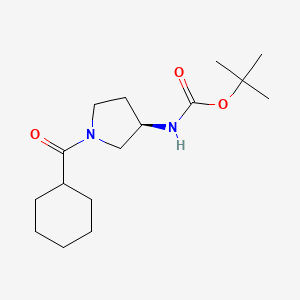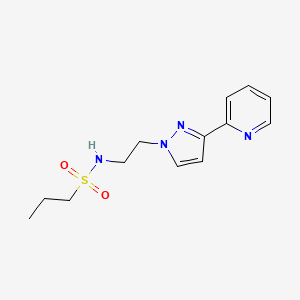
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid” is a complex organic compound. It is a derivative of amino acids, which are the building blocks of proteins . The compound contains an azide group (-N3), which is a functional group characterized by the presence of three nitrogen atoms. Azide groups are known for their high reactivity and are often used in click chemistry .
Synthesis Analysis
The synthesis of such a compound could potentially involve the reaction of an appropriate amino acid with an azide source. Amino acids can be synthesized using various methods, including the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by S N 2 alkylation with a primary alkyl halide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azide group attached to a carbon atom, which is also attached to an amino group and a carboxylic acid group. This is typical of α-amino acids, where the amino group is attached to the α-carbon, i.e., the carbon atom adjacent to the carboxyl group .Chemical Reactions Analysis
Azide groups are highly reactive and can participate in a variety of chemical reactions. For instance, they can undergo click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), to form bioconjugates .Physical And Chemical Properties Analysis
Amino acids are generally soluble in water, have high melting points, and are optically active . The presence of the azide group could potentially affect these properties, making the compound more reactive.Safety and Hazards
Zukünftige Richtungen
The use of azide-functionalized compounds in the synthesis of oligonucleotides has been explored, demonstrating that azide groups can withstand the conditions of oligonucleotide synthesis by phosphoramidite chemistry . This suggests potential applications of “2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid” in the field of bioconjugation and oligonucleotide synthesis.
Wirkmechanismus
Target of Action
It’s worth noting that azido groups in molecules are often used in click chemistry reactions , suggesting that this compound could potentially interact with a variety of biological targets.
Mode of Action
The presence of an azido group suggests that it could participate in click chemistry reactions . These reactions are highly selective and can occur under physiological conditions, making them useful for studying biological systems.
Biochemical Pathways
A related compound, 3-azidopropanoyl coa (3az-coa), has been shown to effectively acylate proteins in cells . This suggests that 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid could potentially influence protein acylation pathways.
Pharmacokinetics
The related compound 3az-coa has been reported to have remarkable cell permeability , which could suggest similar properties for 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid.
Result of Action
Given its potential to participate in click chemistry reactions and possibly influence protein acylation pathways , it could have diverse effects depending on the specific biological context.
Eigenschaften
IUPAC Name |
2-(3-azidopropanoylamino)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)7(8(15)16)12-6(14)4-5-11-13-10/h7H,4-5H2,1-3H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXFOIRWQYQTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidopropanamido)-3,3-dimethylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)


![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)






![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)